molecular formula C11H21NO10S3 B1241102 Glucoiberin CAS No. 554-88-1

Glucoiberin

Cat. No.: B1241102
CAS No.: 554-88-1
M. Wt: 423.5 g/mol
InChI Key: PHYYADMVYQURSX-WWFIZPDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Glucoiberin, a glucosinolate primarily found in cruciferous vegetables such as broccoli and Brussels sprouts, has garnered attention for its potential health benefits, particularly in cancer prevention and other biological activities. This article will explore the biological activity of this compound, including its metabolism, effects on human health, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

  • This compound is a 3-methylsulfinylpropyl glucosinolate. Its structure allows it to be hydrolyzed by the enzyme myrosinase to produce bioactive compounds, including isothiocyanates, which are known for their chemopreventive properties.

Metabolism of this compound

Research indicates that this compound is metabolized by specific gut bacteria into various bioactive products. A study examined the metabolic activity of human gut strains on this compound:

  • Lactobacillus agilis R16 : Metabolized only 10% of this compound with no detectable products.
  • Enterococcus casseliflavus CP1 : Metabolized 40-50% of this compound, producing low concentrations of iberin and sulforaphane.
  • Escherichia coli VL8 : Effectively metabolized 80-90% of this compound, converting it into several products including erucin and iberverin .

This differential metabolism suggests that the composition of gut microbiota can significantly influence the bioavailability and efficacy of glucosinolates like this compound.

Anticancer Activity

This compound has been studied for its potential anticancer properties:

  • Mechanism : The hydrolysis of glucosinolates leads to the formation of isothiocyanates, which have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Case Studies : In animal models, glucosinolate-rich diets have been associated with reduced tumor incidence. For instance, a study involving hyperglycemic mice demonstrated that sulforaphane (a product derived from glucosinolates) prevented diabetes-induced hypertension and cardiac dysfunction .

Cardiovascular Health

This compound may also play a role in cardiovascular health:

  • Research Findings : Studies have indicated that glucosinolates can reduce the formation and progression of atherosclerotic lesions. In rabbits fed a high-cholesterol diet supplemented with sulforaphane, improved endothelial function was observed compared to those on a standard diet .

Clinical Trials and Epidemiological Studies

A review of clinical trials registered on glucosinolates indicates a growing interest in their health effects:

  • Types of Studies : Most trials focused on cognitive function, cancer-related outcomes, and bioavailability. Among 33 intervention studies testing pure compounds, only one focused specifically on this compound .
  • Epidemiological Evidence : Some studies suggest that higher intake of glucosinolates correlates with lower risks of certain cancers; however, results can vary based on dietary patterns across different populations .

Summary of Research Findings

Study FocusFindingsReference
Gut Microbiota MetabolismE. coli VL8 metabolizes up to 90% of this compound into bioactive compounds
Anticancer EffectsSulforaphane prevents diabetes-induced complications in mice
Cardiovascular BenefitsGlucosinolates improve endothelial function and reduce atherosclerosis in animal models
Clinical TrialsLimited studies specifically targeting this compound; most focus on general glucosinolate effects

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYYADMVYQURSX-WWFIZPDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucoiberin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

554-88-1
Record name Glucoiberin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucoiberin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 144 °C
Record name Glucoiberin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucoiberin
Reactant of Route 2
Glucoiberin
Reactant of Route 3
Reactant of Route 3
Glucoiberin
Reactant of Route 4
Glucoiberin
Reactant of Route 5
Glucoiberin
Reactant of Route 6
Glucoiberin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.